2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid
Description
2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid is a quinazoline derivative featuring a trifluoromethyl (-CF₃) substituent at position 2 of the quinazoline core, an amino linkage at position 4 connecting to a propanoic acid moiety. Quinazolines are heterocyclic compounds known for diverse biological activities, including kinase inhibition, anticancer, and antimicrobial effects .
Properties
IUPAC Name |
2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2/c1-6(10(19)20)16-9-7-4-2-3-5-8(7)17-11(18-9)12(13,14)15/h2-6H,1H3,(H,19,20)(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNKEEOBUHXACZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1=NC(=NC2=CC=CC=C21)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the reaction of anthranilic acid with formamide, followed by cyclization.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethyl iodide.
Attachment of the Amino Group: The amino group is introduced through a nucleophilic aromatic substitution reaction.
Formation of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential anticancer, antiviral, and anti-inflammatory properties.
Industry: Used in the development of new materials with enhanced chemical and thermal stability.
Mechanism of Action
The mechanism of action of 2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The compound can interfere with cellular signaling pathways, leading to various biological effects, including apoptosis, cell cycle arrest, and inhibition of viral replication .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinazoline-Based Propanoic Acid Derivatives
The closest structural analog is 2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-phenylpropanoic acid (), which shares the quinazoline core but differs in substituents:
- Target Compound: Features a -CF₃ group at position 2 and a propanoic acid linked via an amino group.
- Compound: Contains a dioxo group at positions 2 and 4 and a phenyl-substituted propanoic acid.
The -CF₃ group in the target compound likely improves membrane permeability compared to the dioxo and phenyl groups in , which may increase steric hindrance .
Thiazole/Thiazolidinone-Based Derivatives
Compounds like 3-((5-(4-Nitrobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)(p-tolyl)amino)propanoic acid () and 3-(2-amino-1,3-thiazol-4-yl)propanoic acid () highlight the impact of heterocycle substitution:
- Thiazole vs.
- Substituent Effects: Nitro (-NO₂) and amino (-NH₂) groups in thiazole derivatives () contrast with -CF₃, affecting electronic properties and metabolic pathways.
The quinazoline core in the target compound may offer broader π-π stacking interactions compared to thiazoles, favoring binding to hydrophobic enzyme pockets .
Pyrazole/Benzimidazole Derivatives
Compounds such as (S)-2-(5-((3-(4-Nitrophenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid () demonstrate the role of aromatic substituents:
- Electron-Withdrawing Groups: -NO₂ () and -CF₃ both enhance electrophilicity but differ in steric bulk.
- Spectral Data : The -CF₃ group would show distinct ¹⁹F NMR signals (absent in –3) and influence ¹H NMR shifts due to its inductive effect .
Substituent Effects on Physicochemical Properties
- -CF₃ vs.
- Stability : -CF₃ resists metabolic oxidation better than -CH₃ or -C₆H₅, extending half-life .
Biological Activity
2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid is a synthetic compound belonging to the quinazoline family, characterized by its unique trifluoromethyl group, which enhances its biological activity and stability. This article delves into the biological activities, mechanisms of action, and research findings related to this compound.
Chemical Structure and Properties
- Molecular Formula : C12H10F3N3O2
- CAS Number : 1017606-68-6
- Molecular Weight : 285.22 g/mol
The trifluoromethyl group contributes to the compound's lipophilicity, potentially influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including those involved in cancer progression and inflammation.
- Cell Signaling Interference : It can modulate cellular signaling pathways, leading to effects such as apoptosis and cell cycle arrest.
Anticancer Activity
Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer properties. A review highlighted that quinazoline-based compounds can inhibit tubulin polymerization and DNA repair mechanisms, resulting in cytotoxic effects on cancer cells .
Case Study : In vitro studies demonstrated that derivatives similar to this compound displayed IC50 values below 1 μM against various human cancer cell lines, indicating potent anticancer activity .
Antiviral Properties
The compound has been investigated for its antiviral potential. Quinazoline derivatives have shown efficacy against several viruses by inhibiting viral replication through interference with viral enzymes .
Research Findings : A study noted that certain quinazoline derivatives inhibited the activity of viral proteases, which are crucial for viral maturation .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are linked to its ability to inhibit cyclooxygenase (COX) enzymes. COX inhibitors are widely used in treating inflammatory conditions.
Experimental Evidence : In vitro assays indicated that this compound could reduce prostaglandin E2 production, a key mediator in inflammation .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (μM) | Notes |
|---|---|---|---|
| 2-{[2-(Dimethylamino)quinazolin-4-yl]amino}propanoic acid | Anticancer | <0.1 | Highly effective against multiple cancer cell lines |
| 2-{[2-(Methoxy)quinazolin-4-yl]amino}propanoic acid | Antiviral | 0.5 | Effective against viral proteases |
| 3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid | Anti-inflammatory | 1.5 | Significant COX inhibition |
The presence of the trifluoromethyl group in this compound enhances its biological activities compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
